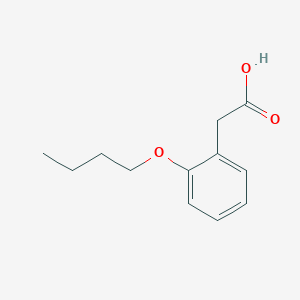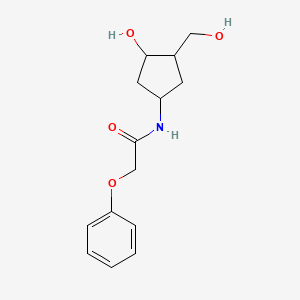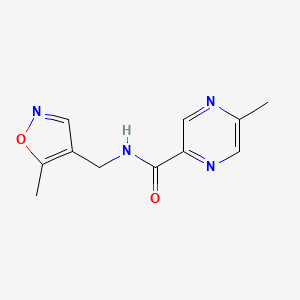
5-Isocyanato-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1155139-88-0 . It has a molecular weight of 177.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Green Chemistry and Safer Isocyanate Substitutes
Isocyanates, including derivatives similar to 5-Isocyanato-2,3-dihydro-1,4-benzodioxine, are commonly used in the production of polyurethanes and other polymers. However, due to their toxicity and hazardous nature, there has been significant research into safer substitutes. For example, Dimethylaminopyridinium carbamoylides have been designed as new, safer, and non-hazardous substitutes for arylsulfonyl isocyanates, highlighting a move towards eco-friendly chemistry and material science applications (Saczewski, Brzozowski, & Kornicka, 2006).
Anticancer and Antitubercular Agents
The synthesis and evaluation of novel compounds for therapeutic applications are a crucial area of scientific research involving isocyanate derivatives. For instance, the design and synthesis of 1,3,4-thiadiazole derivatives starting from isocyanates have shown significant in vitro antitumor and antitubercular activities. Such studies underscore the potential of isocyanate derivatives in developing new pharmaceutical agents (Chandra Sekhar et al., 2019).
Novel Anticholinesterases
Research into the synthesis of new compounds with isocyanates has also led to the discovery of potent inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with applications in treating diseases such as Alzheimer's. The reaction of certain isocyanate derivatives with other chemicals has resulted in novel carbamates that exhibit remarkable selectivity and potency as enzyme inhibitors (Luo et al., 2005).
Synthesis of Heterocycles
Isocyanate derivatives play a significant role in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Research has shown the successful synthesis of heterocyclic compounds like 6H-indolo[2,3-b][1,6]naphthyridines, regarded as the 5-aza analogues of ellipticine alkaloids, starting from isocyanates. These compounds' potential applications in medicinal chemistry highlight the versatility of isocyanate derivatives in synthesizing complex molecules (Zhang et al., 2000).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Properties
IUPAC Name |
5-isocyanato-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBWLFFSJBYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)




![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)


![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)
